Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate
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Overview
Description
Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate: is an organic compound with a complex aromatic structure It is characterized by three methoxyphenyl groups attached to a benzene ring, which is further substituted with three carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate typically involves the esterification of benzene-1,3,5-tricarboxylic acid with 4-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bonds .
Industrial Production Methods: Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenol derivatives.
Reduction: The carboxylate groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed:
Oxidation: Formation of tris(4-hydroxyphenyl) benzene-1,3,5-tricarboxylate.
Reduction: Formation of tris(4-methoxyphenyl) benzene-1,3,5-trimethanol.
Substitution: Formation of tris(4-nitrophenyl) benzene-1,3,5-tricarboxylate or tris(4-bromophenyl) benzene-1,3,5-tricarboxylate.
Scientific Research Applications
Chemistry: Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate is used as a building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and mechanical strength .
Biology and Medicine: In biological research, this compound can be used as a model molecule to study the interactions between aromatic compounds and biological macromolecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate involves its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can influence the physical and chemical properties of the compound, leading to its diverse applications .
Comparison with Similar Compounds
- Tris(4-hydroxyphenyl) benzene-1,3,5-tricarboxylate
- Tris(4-nitrophenyl) benzene-1,3,5-tricarboxylate
- Tris(4-bromophenyl) benzene-1,3,5-tricarboxylate
Uniqueness: Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate is unique due to the presence of methoxy groups, which impart specific electronic and steric properties to the molecule. These properties can influence its reactivity and interactions with other molecules, making it distinct from its analogs .
Properties
CAS No. |
915289-16-6 |
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Molecular Formula |
C30H24O9 |
Molecular Weight |
528.5 g/mol |
IUPAC Name |
tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C30H24O9/c1-34-22-4-10-25(11-5-22)37-28(31)19-16-20(29(32)38-26-12-6-23(35-2)7-13-26)18-21(17-19)30(33)39-27-14-8-24(36-3)9-15-27/h4-18H,1-3H3 |
InChI Key |
YXZZPFFWFSKQOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(=O)OC3=CC=C(C=C3)OC)C(=O)OC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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